2-phenyl-4-{[4-(1H-tetrazol-1-ylmethyl)cyclohexyl]carbonyl}morpholine
Overview
Description
2-phenyl-4-{[4-(1H-tetrazol-1-ylmethyl)cyclohexyl]carbonyl}morpholine is a useful research compound. Its molecular formula is C19H25N5O2 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.20082506 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Catalysis
One of the primary applications of morpholine and its derivatives, including those structurally related to "2-phenyl-4-{[4-(1H-tetrazol-1-ylmethyl)cyclohexyl]carbonyl}morpholine," is in organic synthesis. Morpholine frameworks are often used as ligands in catalysis, influencing the reactivity and selectivity of metal-catalyzed reactions. For instance, Farmer et al. (2014) described the synthesis and application of N-heterocyclic carbene (NHC)-Pd(II) precatalysts featuring a morpholine ligand for carbon-sulfur cross-coupling reactions at room temperature without the need for additives or pre-activation steps. This highlights the morpholine derivatives' role in facilitating efficient and environmentally friendly synthesis pathways (Farmer, Pompeo, Lough, & Organ, 2014).
Properties
IUPAC Name |
(2-phenylmorpholin-4-yl)-[4-(tetrazol-1-ylmethyl)cyclohexyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c25-19(17-8-6-15(7-9-17)12-24-14-20-21-22-24)23-10-11-26-18(13-23)16-4-2-1-3-5-16/h1-5,14-15,17-18H,6-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZXMYLDEOOGAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C=NN=N2)C(=O)N3CCOC(C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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